![molecular formula C9H7ClF3NO2 B066340 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 161290-85-3](/img/structure/B66340.png)
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Übersicht
Beschreibung
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that can be classified under the category of acetamides, which are derivatives of acetic acid where the hydroxyl group has been replaced with an amine group. These compounds are of interest in various fields of chemistry and pharmacology due to their diverse chemical properties and potential applications.
Synthesis Analysis
The synthesis of related acetamides involves the reaction of aniline derivatives with acyl chlorides or other acylating agents. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline, using tetrahydrofuran (THF) as the organic solvent in the presence of anhydrous potassium carbonate (Tao Jian-wei, 2009).
Molecular Structure Analysis
The structure of related compounds is often determined using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For example, the crystal structure of N-(2,6-dichloro-4- trifloromethylphenyl) acetamide was elucidated using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis, revealing its monoclinic space group (Z. Ping, 2007).
Wissenschaftliche Forschungsanwendungen
1. Agrochemicals and Pharmaceuticals
- Application : “2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide” is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of trifluoromethylpyridines .
- Methods of Application : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Insecticide
- Application : “2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide” is used in the synthesis of Triflumuron , a synthetic insecticide .
- Methods of Application : Triflumuron acts primarily as a feeding poison for biting and sucking pests . It disturbs the chitin biosynthesis of insects, particularly in immature life stages . It is used in a wide range of crops, including apple, pear, cabbage, citrus, cotton, potato, and tea . It is also used as a veterinary drug .
- Results : Triflumuron has been effective in controlling pests in various crops .
3. Fluorinated Building Blocks
- Application : “2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide” is used as a fluorinated building block in the chemical industry .
- Methods of Application : It is used in the synthesis of various chemical compounds .
- Results : The use of “2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide” has enabled the production of a variety of fluorinated compounds .
4. Anti-Candida Agents
- Application : “2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide” is used in the synthesis of benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties, a novel class of anti-Candida agents .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
5. Fluorinated Organic Chemicals
- Application : “2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide” is used in the development of fluorinated organic chemicals .
- Methods of Application : It is used in the synthesis of various fluorinated compounds .
- Results : The use of “2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide” has enabled the production of a variety of fluorinated compounds .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-5-8(15)14-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWYZHHKNDZBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344998 | |
| Record name | 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
CAS RN |
161290-85-3 | |
| Record name | 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



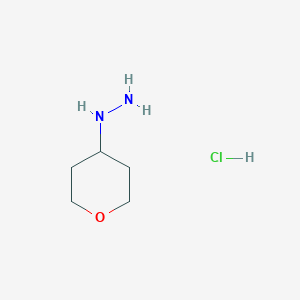
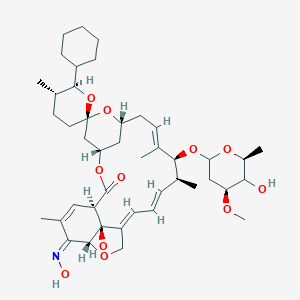
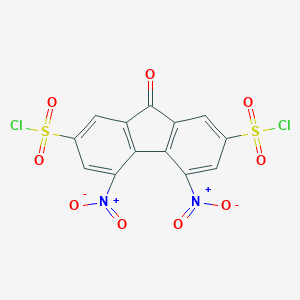
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)



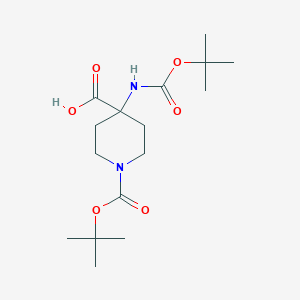
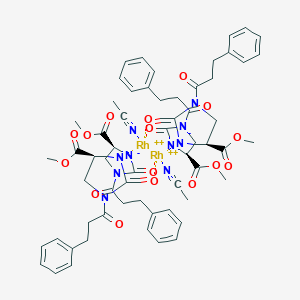
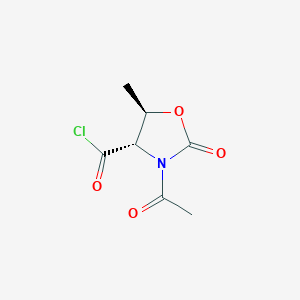
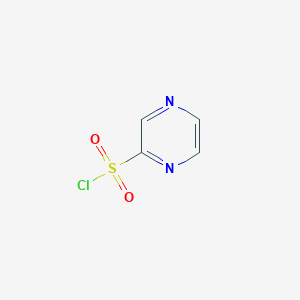

![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)